molecular formula C11H14N2S B13452724 (5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea

(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea

Cat. No.: B13452724
M. Wt: 206.31 g/mol
InChI Key: DKOZKMIDAPYCRN-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea is an organic compound with the molecular formula C11H14N2S. It is a derivative of thiourea, where the thiourea moiety is attached to a tetrahydronaphthalenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea typically involves the reaction of 2-amino-5,6,7,8-tetrahydronaphthalene with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in disease progression, such as those regulating glucose metabolism in diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydronaphthalen-2-yl)thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its amine counterparts. This uniqueness makes it valuable for specific applications, such as enzyme inhibition and material synthesis .

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylthiourea

InChI

InChI=1S/C11H14N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H3,12,13,14)

InChI Key

DKOZKMIDAPYCRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=S)N

Origin of Product

United States

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